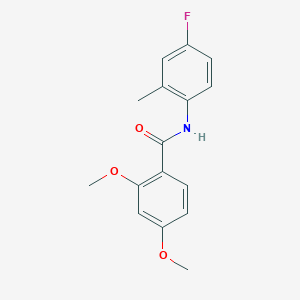

![molecular formula C22H34N4O B4584796 2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)

2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

説明

Synthesis Analysis

The synthesis of derivatives similar to 2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves multi-step chemical processes. For example, a synthesis involving the cyclocondensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate in ethanol using SO4²⁻/Y2O3 as a catalyst has been detailed, leading to various imidazolyl piperazine derivatives characterized by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectral analysis, including IR, NMR, and mass spectrometry. These techniques ensure accurate determination of the chemical structure and the identification of functional groups present within the molecule.

Chemical Reactions and Properties

Compounds with similar structures have been studied for their reactivity and chemical properties. For instance, N-heterocyclic carbenes, which could be structurally related to the imidazole ring in the target compound, act as catalysts in transesterification and acylation reactions, demonstrating the versatility of these compounds in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for the development of applications in material science and other fields.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are essential for developing new compounds and applications. For example, the reaction of 1H-azoles with 2-hydroxybenzyl alcohols to produce a series of phenols underlines the reactivity and potential synthetic versatility of these molecules (Sidorina & Osyanin, 2007).

科学的研究の応用

Catalytic Applications

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), demonstrate efficiency as catalysts in transesterification between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate and other esters at low catalyst loadings, achieving the formation of corresponding esters efficiently and in short reaction times at room temperature (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).

Synthesis and Characterization

The synthesis and characterization of imidazole and piperazine derivatives have been extensively studied. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives display significant antibacterial and antifungal activities, showcasing the versatility of these compounds in generating biologically active molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antiviral Activity

Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their inhibitory effects on the replication of ortho- and paramyxoviruses, indicating the potential of these compounds in developing new antiviral medications (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Polymer Synthesis

The utilization of N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine by commercial aminoalcohols as direct initiators reveals the role of these compounds in facilitating the synthesis of telechelic and block copolymers, demonstrating control over molar masses and chain-end fidelity (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).

特性

IUPAC Name |

2-[4-[(2-butyl-1H-imidazol-5-yl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c1-3-4-5-22-23-14-20(24-22)16-25-11-12-26(21(17-25)10-13-27)15-19-8-6-18(2)7-9-19/h6-9,14,21,27H,3-5,10-13,15-17H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKAWPUAOOFUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)piperazin-2-yl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)

![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)